molecular formula C19H18BrN3O4 B2982852 1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea CAS No. 894039-57-7

1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2982852
CAS No.: 894039-57-7
M. Wt: 432.274
InChI Key: AAQVMWKVVFFYAP-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the CAS Registry Number 894039-57-7 and a molecular formula of C19H18BrN3O4 . It has a molecular weight of approximately 432.27 g/mol . The compound features a complex structure that incorporates a 3-bromophenyl group and a pyrrolidinone ring linked to a 2,3-dihydro-1,4-benzodioxin moiety, as defined by its SMILES notation: O=C(Nc1cccc(c1)Br)NC1CC(=O)N(C1)c1ccc2c(c1)OCCO2 . This molecular architecture is characteristic of a class of benzodioxane derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research for their potential biological activities . The compound is offered for research purposes in various quantities with a guaranteed purity of 90% or higher . It is intended for use in laboratory research and is strictly labeled "For Research Use Only." It is not intended for human or animal use . Researchers can procure this compound from multiple chemical suppliers, with availability typically within a few weeks .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c20-12-2-1-3-13(8-12)21-19(25)22-14-9-18(24)23(11-14)15-4-5-16-17(10-15)27-7-6-26-16/h1-5,8,10,14H,6-7,9,11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQVMWKVVFFYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.

    Construction of the pyrrolidinone ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Attachment of the benzodioxin moiety: This step might involve etherification reactions to form the benzodioxin ring.

    Final coupling: The urea linkage can be formed by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized at the benzodioxin or pyrrolidinone rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

A comparative analysis of key analogs is summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Bromophenyl C₁₉H₁₇BrN₃O₄ ~431.3 Bromine enhances lipophilicity and may influence target binding .
1-[1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-Oxopyrrolidin-3-yl]-3-(3-Ethoxypropyl)Urea () 3-Ethoxypropyl C₁₈H₂₅N₃O₅ 363.4 Ethoxy group increases solubility but reduces steric bulk .
MLS001235152 () 3-Fluoro-4-Methylphenyl C₂₀H₂₀FN₃O₄ 385.4 Fluorine improves metabolic stability; methyl enhances lipophilicity .
1-(3-Trifluoromethylphenyl) Analogue () 3-Trifluoromethylphenyl C₂₀H₁₈F₃N₃O₄ 421.4 Strong electron-withdrawing CF₃ group may boost binding affinity .
3-[1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl]-1-[(2,3-Dihydro-1,4-Benzodioxin-2-yl)Methyl]Urea () 4-Chlorophenyl C₂₁H₁₉ClN₃O₄ ~412.9 Chlorine offers moderate electronegativity; benzodioxin-2-yl alters geometry .

Structural Stability and pH Sensitivity

highlights that benzodioxin-containing compounds like proroxan show pH-dependent solubility and stability. The target compound’s benzodioxin and pyrrolidinone rings likely confer similar pH sensitivity, with optimal stability near neutral pH .

Biological Activity

1-(3-bromophenyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromophenyl group and a benzodioxin moiety. Its molecular formula is C16H16BrN3O3, indicating the presence of multiple functional groups that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the urea linkage through isocyanate intermediates, followed by cyclization reactions to form the desired benzodioxin structure.

Anticancer Properties

Recent studies have shown that compounds related to this compound exhibit notable anticancer activities. For instance:

  • In vitro studies : Compounds structurally similar to this urea demonstrated significant growth inhibition in various cancer cell lines, including non-small cell lung cancer and melanoma. For example, one analog showed percentage growth inhibitions (PGIs) ranging from 75% to 89% across different cancer types .
CompoundCancer Cell LinePercentage Growth Inhibition (%)
7cEKVX75.46
7cCAKI-178.52
7cUACC-6280.81
7cMCF783.48
7cLOX IMVI84.52
7cACHN89.61

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds in this class have been shown to inhibit glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cell signaling pathways associated with cancer growth .

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that related urea derivatives exhibit antimicrobial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing the compound's versatility .

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of a series of urea derivatives similar to our compound against a panel of cancer cell lines. One derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency and potential for further development into a therapeutic agent .

Case Study: Structure–Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications in the side chains significantly impact biological activity. For example, altering the bromine substitution on the phenyl ring resulted in varied inhibitory effects on tumor growth .

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